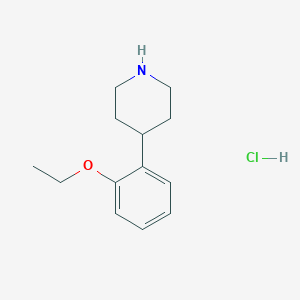

4-(2-Ethoxyphenyl)piperidine hydrochloride

Descripción general

Descripción

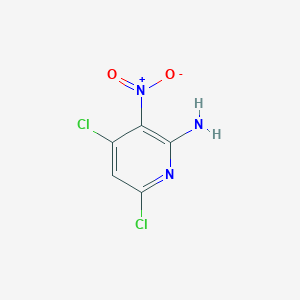

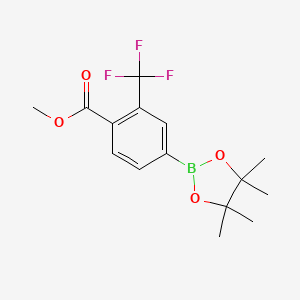

4-(2-Ethoxyphenyl)piperidine hydrochloride is a compound with the CAS Number: 198334-35-9 . It has a molecular weight of 241.76 . The IUPAC name for this compound is this compound . It is a powder at room temperature .

Synthesis Analysis

Piperidones, which include this compound, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives . A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized from 4-aminophenol .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación

Cytotoxic Effects and Molecular Docking

- Cytotoxic Effect and Topoisomerase II Inhibition : A study demonstrated that 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a derivative of 4-(2-Ethoxyphenyl)piperidine, exhibits cytotoxic effects against breast cancer cells. This compound acts as a potent topoisomerase II inhibitor, as evidenced by molecular docking studies, which suggest it targets the ATP binding pocket (Siwek et al., 2012).

Antibacterial and Antioxidant Properties

- Synthesis and Biological Properties : Another research focused on synthesizing new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols and their hydrochlorides. These compounds demonstrated moderate antibacterial activity and certain derivatives showed high antioxidant activity (Гаспарян et al., 2011).

Acetylcholinesterase Inhibition

- Synthesis and SAR of Acetylcholinesterase Inhibitors : Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives revealed potent anti-acetylcholinesterase activity. A specific compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, emerged as one of the most potent inhibitors, indicating its potential in therapeutic applications (Sugimoto et al., 1992).

Pharmacological Evaluation

- Analgesic Properties : A study synthesized 3-methyl-4-(N-phenyl amido)piperidines, revealing some compounds with exceptional analgesic activity. Notably, one compound, cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-meth yl-4- [N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride, was identified for clinical evaluation due to its short duration of action, making it suitable for short surgical procedures (Lalinde et al., 1990).

Safety and Hazards

Direcciones Futuras

Piperidines, including 4-(2-Ethoxyphenyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The benzyl-piperidine group, for instance, is often necessary for the successful inhibition of cholinesterase receptors .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

Some piperidine derivatives have been noted for their enhanced cns pharmacokinetic properties .

Result of Action

Piperidine derivatives are known for their biological and pharmacological activity .

Action Environment

The storage temperature for this compound is noted to be at room temperature .

Propiedades

IUPAC Name |

4-(2-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLYHDUTQRGSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene](/img/structure/B1424346.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)

![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)